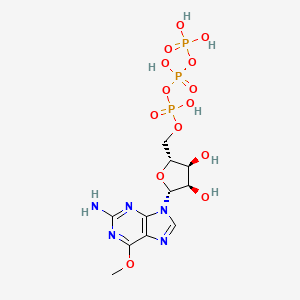
O(6)-Methylguanosine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O(6)-Methylguanosine triphosphate: is a modified nucleoside triphosphate that plays a significant role in various biochemical processes. It is derived from guanosine triphosphate, where the oxygen atom at the sixth position of the guanine base is replaced by a methyl group. This modification can impact the molecule’s interaction with enzymes and other biomolecules, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Methylguanosine triphosphate typically involves the methylation of guanosine triphosphate. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of guanosine triphosphate in a more controlled and efficient manner .
化学反応の分析
Types of Reactions: O(6)-Methylguanosine triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleotides.
Substitution: The methyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated nucleotides, which can be further utilized in biochemical assays and research .
科学的研究の応用
O(6)-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the specificity and mechanism of methyltransferases.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: this compound is used in the development of antiviral and anticancer therapies, as it can interfere with the replication of viral genomes and cancer cell proliferation.
作用機序
The mechanism by which O(6)-Methylguanosine triphosphate exerts its effects involves its interaction with enzymes and nucleic acids. The methyl group at the sixth position of the guanine base can disrupt normal base pairing and recognition by enzymes, leading to altered biochemical pathways. This modification can inhibit the activity of DNA and RNA polymerases, affecting the replication and transcription processes .
類似化合物との比較
O(6)-Methylguanine: A simpler analog that lacks the triphosphate group.
Guanosine triphosphate: The unmodified parent compound.
O(6)-Benzylguanine: Another modified nucleoside with a benzyl group instead of a methyl group.
Uniqueness: O(6)-Methylguanosine triphosphate is unique due to its specific methylation at the sixth position, which provides distinct biochemical properties. This modification allows it to be used as a precise tool in studying methylation processes and their effects on nucleic acid function .
特性
CAS番号 |
99404-63-4 |
|---|---|
分子式 |
C11H18N5O14P3 |
分子量 |
537.21 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
GLIPDAOPPNSQCA-KQYNXXCUSA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



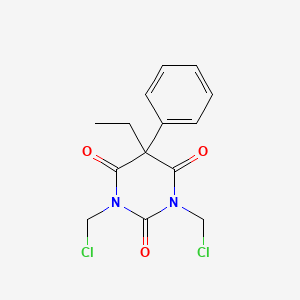
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
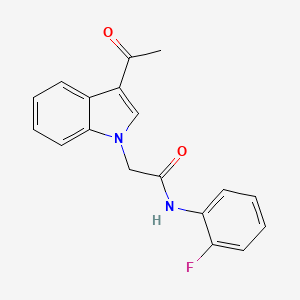
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

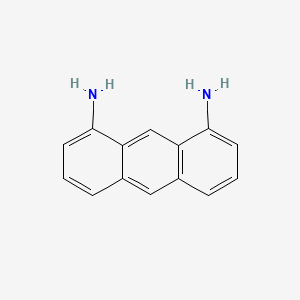
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
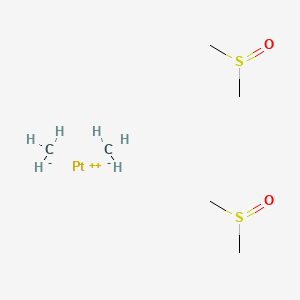
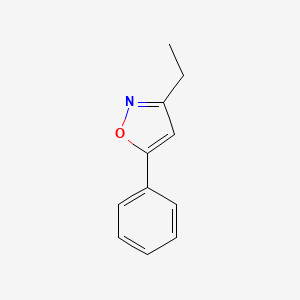
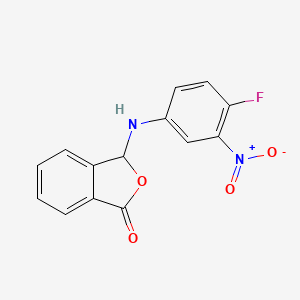
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
